molecular formula C8H9FN2S B6252294 (3-fluoro-2-methylphenyl)thiourea CAS No. 156970-38-6

(3-fluoro-2-methylphenyl)thiourea

Cat. No. B6252294
CAS RN: 156970-38-6
M. Wt: 184.2
InChI Key:
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Description

“(3-fluoro-2-methylphenyl)thiourea” is an organosulfur compound . It has a molecular weight of 184.24 . The IUPAC name for this compound is N-(3-fluoro-2-methylphenyl)thiourea .


Chemical Reactions Analysis

The reactivity of acyl thiourea derivatives, like “(3-fluoro-2-methylphenyl)thiourea”, has been studied extensively. These compounds can undergo various organic transformations into other demanding scaffolds, providing an attractive strategy for synthetic chemists to access heterocyclic cores .


Physical And Chemical Properties Analysis

“(3-fluoro-2-methylphenyl)thiourea” is a powder that is stored at room temperature . The compound’s melting point is not explicitly mentioned in the literature.

Scientific Research Applications

Pharmaceutical Applications

Thiourea derivatives are known to exhibit a wide range of pharmacological activities. They have been studied for their potential as anti-oxidant, anti-inflammatory, anti-hypertensive, anti-epileptic, anti-cancer, and anti-bacterial agents. These compounds are being explored for the treatment of various diseases including renal failure, sepsis, and different types of cancer .

Urease Inhibition

Thioureas play a vital role in pharmaceutical chemistry as urease inhibitors. The inhibition of urease enzyme is significant in the treatment of infections caused by urease-producing bacteria. A set of thiourea hybrids has been synthesized and evaluated for their in vitro enzyme inhibitory activity .

Organic Synthesis

In organic chemistry, thioureas are utilized as building blocks for the synthesis of more complex molecules. They serve as intermediates in various chemical reactions and have applications in material science and catalysis .

Antimicrobial Activity

Thiourea derivatives have been investigated for their antimicrobial properties. They are used as starting materials for compounds with enhanced biological activities against a range of microbial species .

Anticancer Activity

Research has also focused on the anticancer potential of thiourea derivatives. These compounds are being synthesized and tested against various cancer cell lines to understand their mechanism of action and effectiveness .

Molecular Modeling

Molecular modeling tools are employed to explore the interactions and mechanism of action of thiourea derivatives at the molecular level. This helps in predicting their behavior in biological systems and designing compounds with better efficacy .

Safety and Hazards

“(3-fluoro-2-methylphenyl)thiourea” is classified as an irritant . It may cause skin irritation, serious eye irritation, and respiratory irritation . Therefore, it is recommended to avoid breathing dust, avoid raising dust, and wear personal protective equipment when handling this compound .

Future Directions

Thioureas and their derivatives, like “(3-fluoro-2-methylphenyl)thiourea”, have received remarkable attention due to their variable topological aspects, binding modes, and broad spectrum of promising pharmacological properties . They have emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, metal extraction, and pharmaceuticals . Therefore, future research could focus on exploring these applications further.

properties

IUPAC Name

(3-fluoro-2-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2S/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLWJSYVZICLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901293431
Record name N-(3-Fluoro-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-2-methylphenyl)thiourea

CAS RN

156970-38-6
Record name N-(3-Fluoro-2-methylphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156970-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Fluoro-2-methylphenyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901293431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-2-methylphenyl)thiourea
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